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Compound of Interest

Compound Name: MK-0736

Cat. No.: B1677231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MK-0736 is an investigational compound and its development was discontinued.

Detailed pharmacokinetic data and complete experimental protocols are not fully available in

the public domain. This guide provides a comprehensive overview based on the accessible

scientific literature and clinical trial information.

Introduction
MK-0736 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid

activity by converting inactive cortisone to active cortisol within cells.[1][2][3] By inhibiting 11β-

HSD1, MK-0736 was investigated as a potential therapeutic agent for metabolic syndrome,

including hypertension and type 2 diabetes, by reducing intracellular cortisol concentrations.[4]

[5] This document provides a detailed overview of the available pharmacokinetic and

pharmacodynamic properties of MK-0736, its mechanism of action, and a summary of key

clinical trial findings.

Mechanism of Action: 11β-HSD1 Inhibition
The primary mechanism of action of MK-0736 is the selective inhibition of 11β-HSD1. This

enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[3]

In various pathological states, such as obesity and metabolic syndrome, the activity of 11β-
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HSD1 is often upregulated, leading to increased intracellular cortisol levels and contributing to

insulin resistance and other metabolic dysfunctions.

The expression of 11β-HSD1 is induced by pro-inflammatory cytokines such as tumor necrosis

factor-alpha (TNFα) and interleukin-1beta (IL-1β). This induction is mediated through complex

signaling pathways involving mitogen-activated protein kinase kinase (MEK),

CCAAT/enhancer-binding protein beta (C/EBPβ), and nuclear factor kappa-light-chain-

enhancer of activated B cells (NF-κB)/RelA. By blocking 11β-HSD1, MK-0736 aimed to

counteract the detrimental effects of excessive intracellular cortisol.

Below is a diagram illustrating the signaling pathway leading to 11β-HSD1 expression and the

point of intervention for MK-0736.
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Figure 1. Signaling pathway of 11β-HSD1 and inhibition by MK-0736.
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Pharmacokinetics
Quantitative pharmacokinetic data for MK-0736, including parameters such as maximum

plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the

plasma concentration-time curve (AUC), and elimination half-life, are not available in the peer-

reviewed public literature. Clinical trials were conducted, but this detailed information has not

been published.

Pharmacodynamics
The pharmacodynamic effects of MK-0736 were evaluated in a key multicenter, randomized,

double-blind, placebo-controlled clinical trial (NCT00274716).[4] This study assessed the

efficacy and safety of MK-0736 in overweight and obese patients with hypertension.

Table 1: Summary of Pharmacodynamic Effects of MK-
0736 (12-week treatment)

Parameter
MK-0736 (2
mg/day)

MK-0736 (7
mg/day)

Placebo

Change in Sitting

Diastolic Blood

Pressure (SiDBP)

(mm Hg)

Not Reported
-2.2 (placebo-

adjusted)
Baseline

Change in LDL-

Cholesterol (%)
Not Reported

-12.3 (placebo-

adjusted)
Baseline

Change in HDL-

Cholesterol (%)
Not Reported

-6.3 (placebo-

adjusted)
Baseline

Change in Body

Weight (kg)
Not Reported

-1.4 (placebo-

adjusted)
Baseline

Data from the NCT00274716 clinical trial.[4]

The primary endpoint of this study, a statistically significant reduction in sitting diastolic blood

pressure with the 7 mg/day dose, was not met (p=0.157).[4] However, treatment with 7 mg/day

of MK-0736 did lead to modest improvements in other cardiovascular risk factors, including a
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reduction in LDL-cholesterol, HDL-cholesterol, and body weight.[4] The compound was

reported to be generally well-tolerated.[4]

Another clinical trial (NCT00806585) was designed to evaluate the effectiveness and tolerability

of MK-0736 in patients with Type 2 Diabetes Mellitus and hypertension.[6] However, the results

of this study are not publicly available.

Key Experimental Protocols
While complete and detailed experimental protocols are not publicly available, information from

the NCT00274716 clinical trial registration provides an overview of the study design.

Experimental Workflow for Clinical Trial NCT00274716
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Figure 2. Simplified workflow of the NCT00274716 clinical trial.
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Inclusion and Exclusion Criteria for NCT00274716
A summary of the key patient selection criteria for this trial is provided below.

Inclusion Criteria:[7]

Age: 18-75 years

Sitting Diastolic Blood Pressure (SiDBP): 90-104 mm Hg

Sitting Systolic Blood Pressure (SiSBP): <160 mm Hg (after washout of prior

antihypertensive medications)

Body Mass Index (BMI): ≥27 to <41 kg/m ²

Exclusion Criteria:[7]

Pre-menopausal women

Patients currently taking more than two blood pressure-lowering medications

History of diabetes, chronic kidney disease, active liver disease, recent heart attack, or

stroke

History of alcohol abuse

Safety and Tolerability
Based on the available published data from the NCT00274716 trial, MK-0736 was generally

well-tolerated at doses of 2 mg/day and 7 mg/day over a 12-week period.[4] No major safety

concerns were reported in the primary publication for this study.

Conclusion
MK-0736 is a selective 11β-HSD1 inhibitor that was investigated for the treatment of

hypertension in overweight and obese patients. While the primary endpoint for blood pressure

reduction was not met in a key clinical trial, the compound demonstrated modest beneficial

effects on other metabolic parameters, including lipid profiles and body weight. The lack of
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publicly available, detailed pharmacokinetic data limits a complete understanding of its

disposition in humans. The information gathered from its pharmacodynamic profile and

mechanism of action provides valuable insights for researchers in the field of metabolic drug

discovery and development. Further investigation into the therapeutic potential of 11β-HSD1

inhibition continues with other chemical entities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677231?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

